molecular formula C21H15F3N4O2S B11363270 2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide

2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide

Cat. No.: B11363270
M. Wt: 444.4 g/mol
InChI Key: IWKUSQABNCKMAZ-UHFFFAOYSA-N
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Description

2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a cyano group, a phenyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The initial step involves the synthesis of the pyrimidine core through a condensation reaction between a β-keto ester and a guanidine derivative.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Attachment of the Phenyl Group: The phenyl group is attached through a Friedel-Crafts acylation reaction.

    Incorporation of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating reagent under specific reaction conditions.

    Final Assembly: The final step involves the coupling of the pyrimidine derivative with the appropriate thiol and amide components to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or phenyl groups are replaced by other functional groups using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides, with solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial enzymes.

    Materials Science: It is explored for use in the development of advanced materials, including organic semiconductors and photovoltaic cells.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound is known to inhibit bacterial enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing essential biochemical reactions . This inhibition can lead to the disruption of bacterial cell processes and ultimately result in cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes the compound particularly valuable in medicinal chemistry for the development of drugs with enhanced bioavailability and efficacy.

Properties

Molecular Formula

C21H15F3N4O2S

Molecular Weight

444.4 g/mol

IUPAC Name

2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C21H15F3N4O2S/c1-12(18(29)26-16-10-6-5-9-15(16)21(22,23)24)31-20-27-17(13-7-3-2-4-8-13)14(11-25)19(30)28-20/h2-10,12H,1H3,(H,26,29)(H,27,28,30)

InChI Key

IWKUSQABNCKMAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(F)(F)F)SC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3

Origin of Product

United States

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